1-[3-(piperidin-1-yl)phenyl]methanamine dihydrochloride
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Overview
Description
1-[3-(Piperidin-1-yl)phenyl]methanamine dihydrochloride is a chemical compound that belongs to the class of phenylpiperidines. This compound is characterized by a piperidine ring attached to a phenyl group, which is further connected to a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(piperidin-1-yl)phenyl]methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methanamine Group: The methanamine group is introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Piperidin-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms are replaced by alkyl or acyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
1-[3-(Piperidin-1-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(piperidin-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
1-[3-(Piperidin-1-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
Phenylpiperidines: Compounds with a similar phenylpiperidine skeleton but different substituents.
Methanamine Derivatives: Compounds with a methanamine group attached to different aromatic or aliphatic rings.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research applications.
List of Similar Compounds
- 1-[4-(Piperidin-1-yl)phenyl]methanamine
- 1-[3-(Piperidin-4-yl)phenyl]methanamine
- 1-[3-(Piperidin-2-yl)phenyl]methanamine
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2703780-10-1 |
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Molecular Formula |
C12H20Cl2N2 |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
(3-piperidin-1-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14;;/h4-6,9H,1-3,7-8,10,13H2;2*1H |
InChI Key |
GRCPPKJQUBLPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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